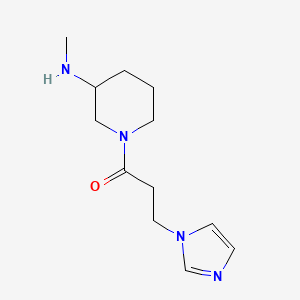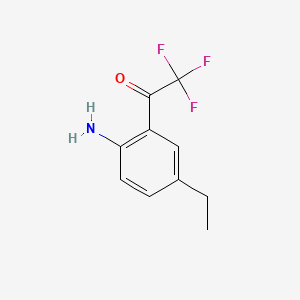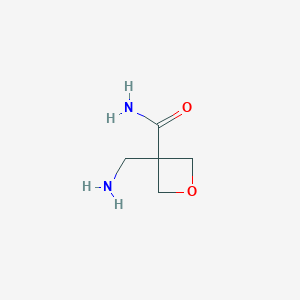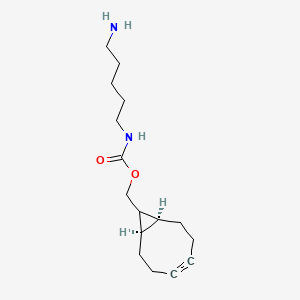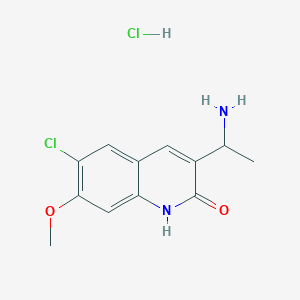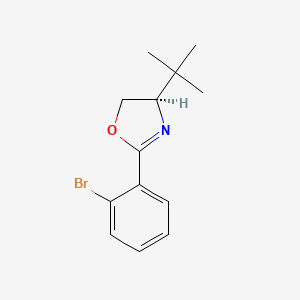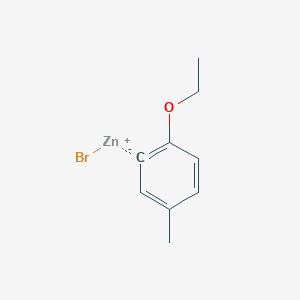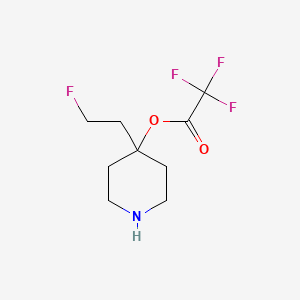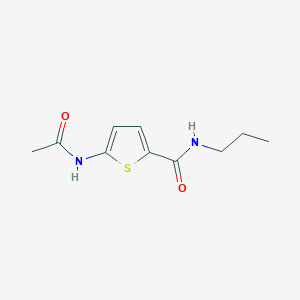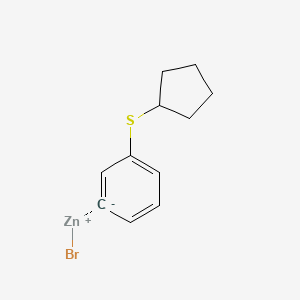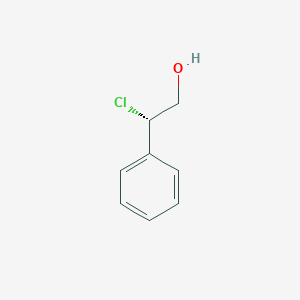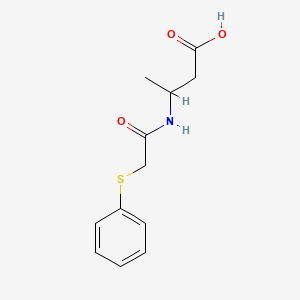![molecular formula C7H4F2IN3 B14891558 3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14891558.png)
3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with difluoromethyl and iodine substituents at specific positions. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of 2-pyridyl-substituted amidines or guanidines. The oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) can yield the desired triazolopyridine scaffold . Another approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly method for synthesizing triazolopyridines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The triazole and pyridine rings can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizers: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2).
Nucleophiles: Various nucleophiles can be used for substitution reactions, such as amines, thiols, and halides.
Catalysts: Metal catalysts like copper and palladium can facilitate certain reactions, such as cross-coupling and cyclization.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidation states of the compound.
科学研究应用
3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Biological Research: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition, receptor binding, and cellular pathways.
Material Science: Triazolopyridine derivatives are used in the design of light-emitting materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of 3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For example, as an IDO1 inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine. This inhibition can enhance the immune response against cancer cells by reducing the immunosuppressive effects of kynurenine . The compound may also interact with other enzymes and receptors, modulating various biological pathways.
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyridine scaffold but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring and exhibit similar biological activities.
[1,2,4]Triazolo[4,3-c]quinazolines: These compounds have a triazole ring fused to a quinazoline ring and are studied for their potential as kinase inhibitors.
Uniqueness
3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl and iodine substituents enhances its reactivity and potential for interaction with various molecular targets. This uniqueness makes it a valuable compound for research in medicinal chemistry and other scientific fields.
属性
分子式 |
C7H4F2IN3 |
|---|---|
分子量 |
295.03 g/mol |
IUPAC 名称 |
3-(difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H4F2IN3/c8-6(9)7-12-11-5-3-4(10)1-2-13(5)7/h1-3,6H |
InChI 键 |
VBTLUVWKHFBQOE-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C(=NN=C2C(F)F)C=C1I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


